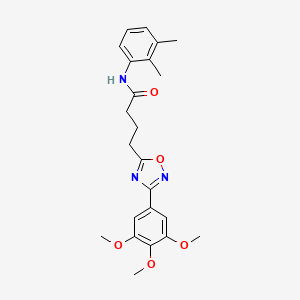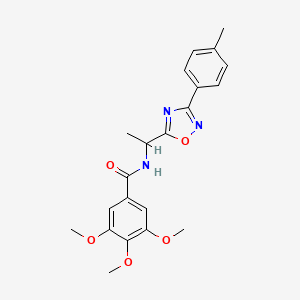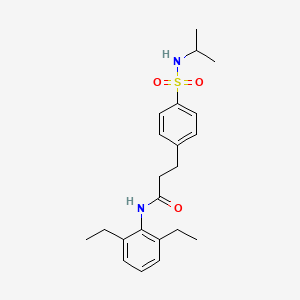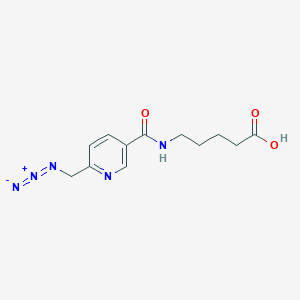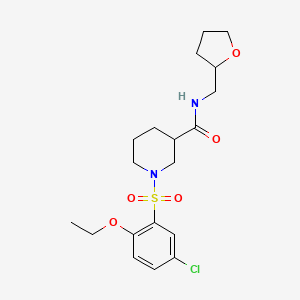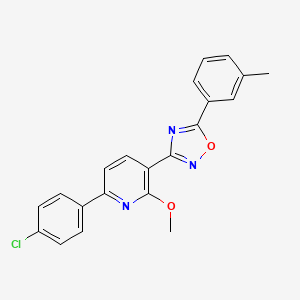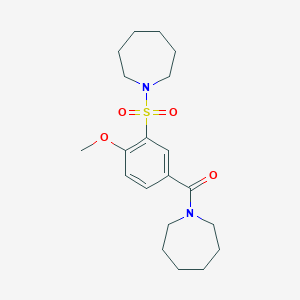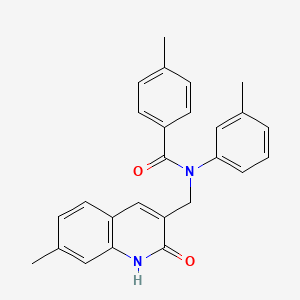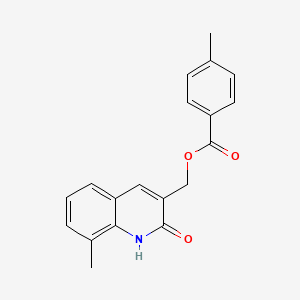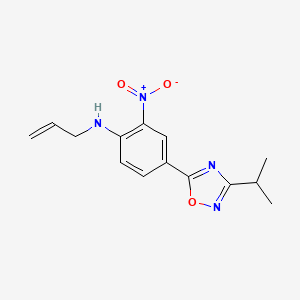
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as AINA, is a chemical compound that has gained significant attention in the field of scientific research. AINA is an organic compound that belongs to the family of nitroanilines, which are extensively used in various industries.
Mécanisme D'action
AINA is known to exhibit a unique mechanism of action, which involves the formation of charge transfer complexes with electron acceptors. The electron acceptors can be inorganic or organic compounds, and the charge transfer complex formation results in the modulation of the electronic properties of the acceptor. AINA has been found to be an effective electron donor, and its charge transfer properties have been extensively studied for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of AINA have been studied in vitro and in vivo. AINA has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. AINA has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of AINA is its excellent charge transport properties, which make it a promising material for use in electronic devices. AINA is also relatively easy to synthesize, making it accessible for use in various research applications. However, AINA has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in some research applications.
Orientations Futures
There are several future directions for research on AINA. One potential direction is the use of AINA in the development of organic photovoltaics (OPVs). AINA has been found to exhibit good charge transport properties and high electron affinity, making it a promising material for use in OPVs. Another potential direction is the use of AINA in the development of biosensors. AINA-based biosensors have shown excellent sensitivity and selectivity, making them attractive for use in various applications such as environmental monitoring and medical diagnostics.
Conclusion
In conclusion, AINA is a promising organic compound that has gained significant attention in the field of scientific research. AINA has excellent charge transport properties, making it a potential candidate for use in various electronic devices. AINA has also been found to exhibit anticancer and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. The future directions for research on AINA are promising, and further studies are needed to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of AINA involves the reaction of 4-amino-2-nitroaniline with 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of allyl bromide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is AINA, which is a yellow crystalline solid.
Applications De Recherche Scientifique
AINA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of AINA is in the field of organic electronics. AINA has been found to exhibit excellent charge transport properties, making it a promising material for use in organic field-effect transistors (OFETs). AINA-based OFETs have shown high mobility, low operating voltage, and good stability, making them attractive for use in various electronic devices.
Propriétés
IUPAC Name |
2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h4-6,8-9,15H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZFGLYLROCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

